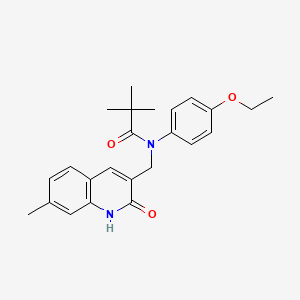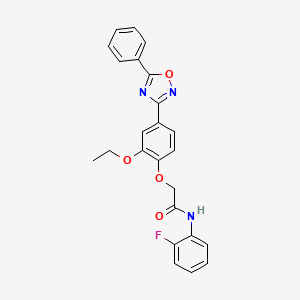
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide, also known as CCN1, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide involves multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. It also induces apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. In inflammation-related studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the activation of NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of enzymes such as topoisomerase IIα, which is involved in DNA replication and repair. This compound has also been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes and pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be considered when planning experiments involving this compound.
Orientations Futures
There are several future directions for 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide research, including exploring its potential as a therapeutic agent for various diseases. Further studies are needed to understand the specific mechanisms of action of this compound and its potential side effects. Additionally, the development of novel derivatives of this compound with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential and lead to more effective treatment options.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide involves the reaction of 4-chlorobenzylamine with 4-methylbenzylamine, followed by the reaction with 4-chlorobenzenesulfonyl chloride and 2-aminoacetophenone. The final product is obtained after purification and characterization through various analytical techniques.
Applications De Recherche Scientifique
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(4-methylbenzyl)acetamide has been studied extensively in various scientific research areas, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation-related studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-17-2-4-18(5-3-17)14-26-23(28)16-27(15-19-6-8-20(24)9-7-19)31(29,30)22-12-10-21(25)11-13-22/h2-13H,14-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUHDGJOUZWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

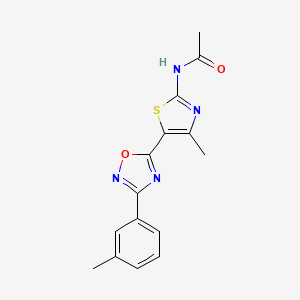
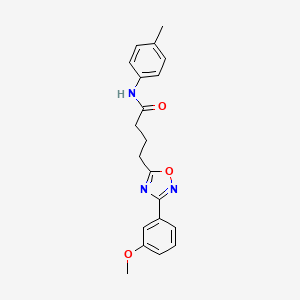

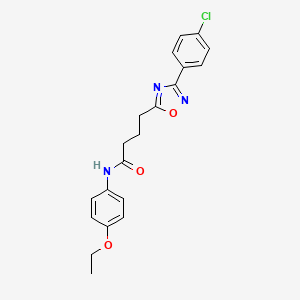
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
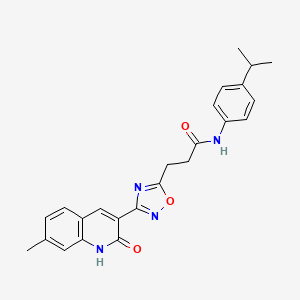
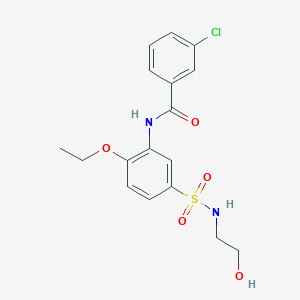

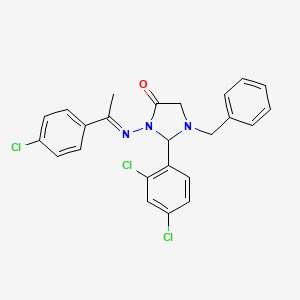
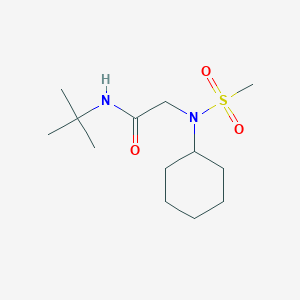
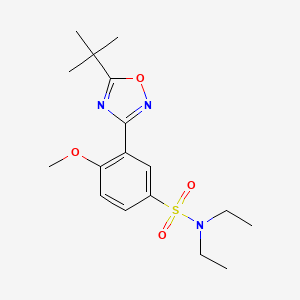
![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
